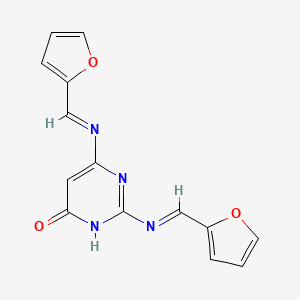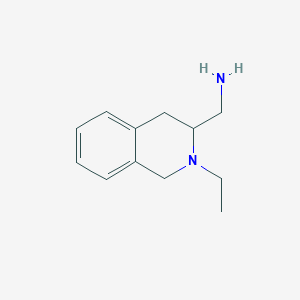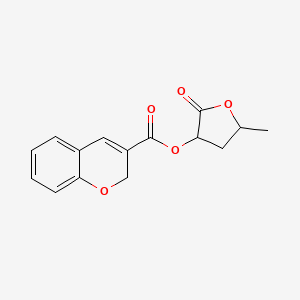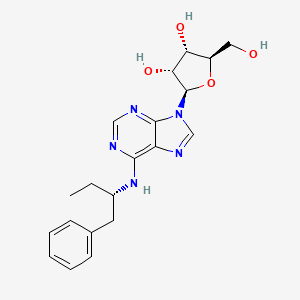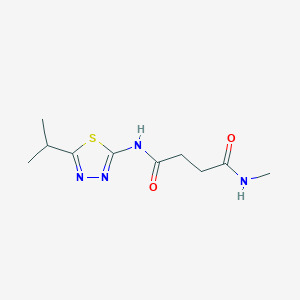
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Thiadiazoles have garnered significant attention due to their broad-spectrum biological activities and applications in medicinal and agricultural chemistry .
Vorbereitungsmethoden
The synthesis of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide typically involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with methylsuccinic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in target organisms. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide can be compared with other thiadiazole derivatives, such as:
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: This compound also exhibits herbicidal activity and has a similar thiadiazole core structure.
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its antibacterial properties, this compound shares the thiadiazole moiety but differs in its functional groups.
The uniqueness of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
107811-30-3 |
|---|---|
Molekularformel |
C10H16N4O2S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
N-methyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C10H16N4O2S/c1-6(2)9-13-14-10(17-9)12-8(16)5-4-7(15)11-3/h6H,4-5H2,1-3H3,(H,11,15)(H,12,14,16) |
InChI-Schlüssel |
YQAXJUIBAFWYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



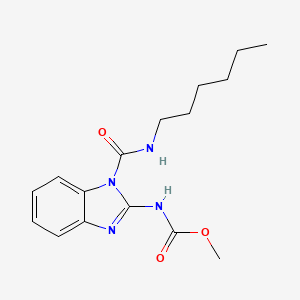
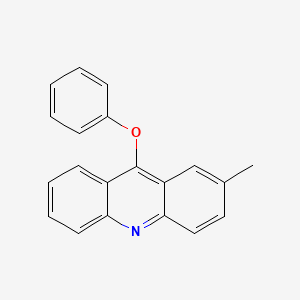




![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
